![molecular formula C32H24N6S4 B14131866 Tetrakis[(4-aminophenyl)sulfanyl]benzene-1,4-dicarbonitrile](/img/structure/B14131866.png)
Tetrakis[(4-aminophenyl)sulfanyl]benzene-1,4-dicarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of 2,3,5,6-Tetrakis((4-aminophenyl)thio)terephthalonitrile typically involves multi-step organic reactions. One common synthetic route includes the nucleophilic substitution of 2,3,5,6-tetrabromoterephthalonitrile with 4-aminothiophenol under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems to enhance yield and purity.
化学反応の分析
2,3,5,6-Tetrakis((4-aminophenyl)thio)terephthalonitrile undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to nitro groups using strong oxidizing agents like potassium permanganate or nitric acid.
Reduction: The nitro groups can be reduced back to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common reagents and conditions used in these reactions include strong acids, bases, and transition metal catalysts. The major products formed from these reactions depend on the specific reagents and conditions used, but they generally involve modifications to the amino and thiophenyl groups.
科学的研究の応用
2,3,5,6-Tetrakis((4-aminophenyl)thio)terephthalonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound’s functional groups allow it to interact with biological molecules, making it useful in the development of biochemical assays and probes.
Industry: Used in the production of advanced materials, including conductive polymers and nanomaterials.
作用機序
The mechanism of action of 2,3,5,6-Tetrakis((4-aminophenyl)thio)terephthalonitrile involves its interaction with molecular targets through its amino and thiophenyl groups. These functional groups can form hydrogen bonds, coordinate with metal ions, and participate in redox reactions, thereby influencing various biochemical pathways. The specific molecular targets and pathways involved depend on the context of its application, such as enzyme inhibition in biological systems or catalytic activity in chemical reactions .
類似化合物との比較
Similar compounds to 2,3,5,6-Tetrakis((4-aminophenyl)thio)terephthalonitrile include:
2,3,5,6-Tetrakis((4-nitrophenyl)thio)terephthalonitrile: Differing by the presence of nitro groups instead of amino groups, which affects its reactivity and applications.
2,3,5,6-Tetrakis((4-methylphenyl)thio)terephthalonitrile: Featuring methyl groups, which influence its physical properties and chemical behavior.
2,3,5,6-Tetrakis((4-hydroxyphenyl)thio)terephthalonitrile: Containing hydroxy groups, which enhance its ability to form hydrogen bonds and interact with biological molecules.
The uniqueness of 2,3,5,6-Tetrakis((4-aminophenyl)thio)terephthalonitrile lies in its combination of amino and thiophenyl groups, providing a versatile platform for various chemical modifications and applications.
特性
分子式 |
C32H24N6S4 |
|---|---|
分子量 |
620.8 g/mol |
IUPAC名 |
2,3,5,6-tetrakis[(4-aminophenyl)sulfanyl]benzene-1,4-dicarbonitrile |
InChI |
InChI=1S/C32H24N6S4/c33-17-27-29(39-23-9-1-19(35)2-10-23)30(40-24-11-3-20(36)4-12-24)28(18-34)32(42-26-15-7-22(38)8-16-26)31(27)41-25-13-5-21(37)6-14-25/h1-16H,35-38H2 |
InChIキー |
ZYJXUUVGMZMKCN-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1N)SC2=C(C(=C(C(=C2SC3=CC=C(C=C3)N)C#N)SC4=CC=C(C=C4)N)SC5=CC=C(C=C5)N)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


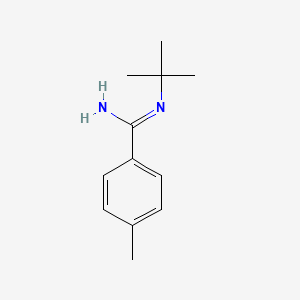
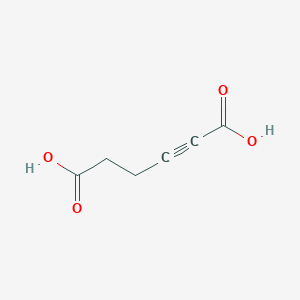
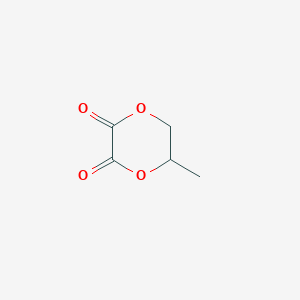
![7-Methoxypyrido[1,2-a]benzimidazole](/img/structure/B14131816.png)
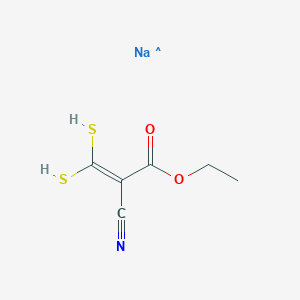
![[3,3'-Bipyridine]-2,6-diamine](/img/structure/B14131821.png)
![[1,1'-Biphenyl]-4-amine, N-[1,1'-biphenyl]-4-YL-4'-(1-naphthalenyl)-](/img/structure/B14131825.png)
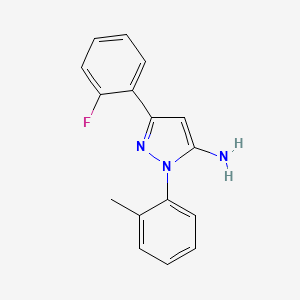
![(1'S,2'S,3'S,10b'R)-3'-(benzo[d][1,3]dioxole-5-carbonyl)-2'-(4-propylbenzoyl)-3',10b'-dihydro-2'H-spiro[indoline-3,1'-pyrrolo[2,1-a]isoquinolin]-2-one](/img/structure/B14131842.png)
![2-Methoxy-6-({[3-(methylsulfanyl)phenyl]amino}methyl)phenol](/img/structure/B14131854.png)
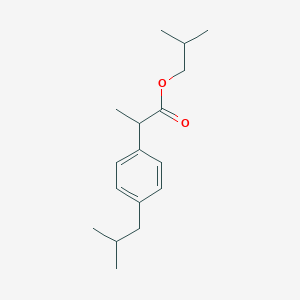


![3-[(Thiophen-3-yl)amino]phenol](/img/structure/B14131889.png)
